3,4,6-Trihydroxy-2-methylbenzoic acid
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Overview
Description
3,4,6-Trihydroxy-2-methylbenzoic acid is a polyhydroxybenzoic acid characterized by the presence of three hydroxyl groups and a methyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,6-Trihydroxy-2-methylbenzoic acid can be synthesized through the carboxylation of 2,4,6-trihydroxytoluene (methylphloroglucine) using sodium bicarbonate (NaHCO3). The reaction is typically carried out in water at 40°C for 2 hours, resulting in a yield of 70-72% .
Industrial Production Methods: The stability of the compound in its crystalline state and its ability to be stored indefinitely make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Esterification can be achieved using acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
3,4,6-Trihydroxy-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Trihydroxy-2-methylbenzoic acid involves its interaction with molecular targets through its hydroxyl and carboxyl groups. These functional groups allow the compound to participate in hydrogen bonding, redox reactions, and other interactions that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its antioxidant or antimicrobial effects .
Comparison with Similar Compounds
2,4,6-Trihydroxy-3-methylbenzoic acid: Similar structure but with different positioning of hydroxyl groups.
3,4,5-Trihydroxy-2-methylbenzoic acid: Another isomer with hydroxyl groups at different positions.
Uniqueness: The presence of hydroxyl groups at the 3, 4, and 6 positions, along with a methyl group at the 2 position, provides distinct properties compared to other isomers .
Properties
CAS No. |
27613-31-6 |
---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3,4,6-trihydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8O5/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2,9-11H,1H3,(H,12,13) |
InChI Key |
NXNCXCHKAILAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1O)O)O)C(=O)O |
Origin of Product |
United States |
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